ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE
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Overview
Description
ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
Ethyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2-(1H-indol-3-yl)-2-oxoacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE is unique due to its specific structure, which combines the indole moiety with an amide linkage to a benzoate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)21-18(23)17(22)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBDAYEIOYRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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